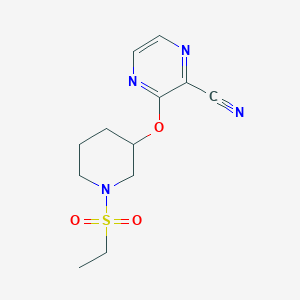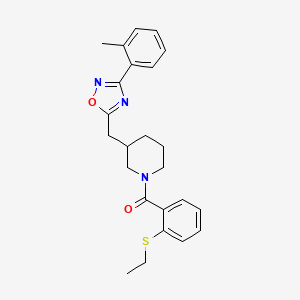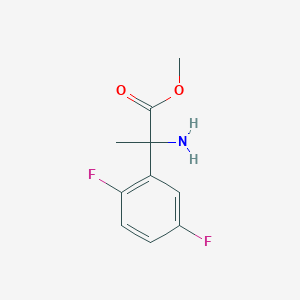
3-((1-(Éthylsulfonyl)pipéridin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C12H16N4O3S and its molecular weight is 296.35. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la double kinase
Une série de dérivés de la 2-amino-4-(1-pipéridine) pyridine, y compris des composés similaires à notre cible, ont été conçus comme des inhibiteurs doubles. Par exemple, certains composés présentent une activité puissante à la fois contre la kinase du lymphome anaplasique résistante au crizotinib (ALK) et la kinase 1 de l'oncogène c-ros (ROS1) .
Inhibition de la kinase de point de contrôle 1 (CHK1)
L'optimisation multiparamétrique a conduit à l'identification d'inhibiteurs oraux puissants et sélectifs de CHK1. Ces composés améliorent l'efficacité de la chimiothérapie à lésion de l'ADN et peuvent potentiellement être utilisés comme agents autonomes .
Mécanisme D'action
Target of Action
The primary target of 3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is the serine-threonine kinase Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile acts as a potent and selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1, inhibiting its activity and thereby disrupting the cell cycle checkpoints controlled by CHK1 .
Biochemical Pathways
Upon DNA damage, CHK1 is activated by the upstream kinases ataxia telangiectasia and Rad3-related (ATR), and to a lesser extent, ataxia telangiectasia mutated (ATM) . CHK1 is phosphorylated on residues S317 and S345 by ATR and undergoes autophosphorylation on S296 . The activated enzyme phosphorylates a range of substrates, including the cell division cycle 25 (CDC25) family of phosphatases that regulate cell cycle progression . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 .
Pharmacokinetics
It is mentioned that the compound has been optimized for in vivo pharmacokinetic-pharmacodynamic (pk-pd) properties .
Result of Action
The result of the action of 3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is the inhibition of CHK1 activity. This leads to disruption of the cell cycle checkpoints controlled by CHK1, providing an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .
Action Environment
It is known that both chk1 potency and off-target human ether-a-go-go-related gene (herg) ion channel inhibition were dependent on lipophilicity and basicity in this series .
Propriétés
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-2-20(17,18)16-7-3-4-10(9-16)19-12-11(8-13)14-5-6-15-12/h5-6,10H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGRZCALYRDJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)

![[3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2526706.png)

![(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2526708.png)
![ethyl 4-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2526709.png)

![N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine](/img/structure/B2526713.png)




![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526722.png)

